molecular formula C9H11N3 B1608920 1-Ethyl-1H-benzoimidazol-5-ylamine CAS No. 62874-34-4

1-Ethyl-1H-benzoimidazol-5-ylamine

Cat. No. B1608920
CAS RN: 62874-34-4
M. Wt: 161.2 g/mol
InChI Key: JVESLFWSVWNBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1H-benzoimidazol-5-ylamine is a chemical compound with the CAS Number: 62874-34-4 . It has a molecular weight of 161.21 . The linear formula for this compound is C9H11N3 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-benzoimidazol-5-ylamine is represented by the SMILES string CCn1cnc2cc(N)ccc12 . The InChI representation is 1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3 .


Physical And Chemical Properties Analysis

1-Ethyl-1H-benzoimidazol-5-ylamine is a solid . The empirical formula (Hill Notation) is C9H11N3 .

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been studied for their potential as anticancer agents. The structure of benzimidazole is similar to nucleotides found in the human body, making them a focus of research for new anticancer drugs .
  • Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents . In this study, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
  • Results or Outcomes: The study found that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity. Conversely, the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the inhibition ability of the synthesized benzimidazoles .

Application in Corrosion Inhibition

  • Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been mentioned in the literature as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
  • Methods of Application or Experimental Procedures: The effectiveness of benzimidazole derivatives as corrosion inhibitors is generally tested by adding them in small amounts to a corrosive solution and observing the decrease in the rate of attack by the environment on metals .
  • Results or Outcomes: Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Application in Pharmacology

  • Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
  • Methods of Application or Experimental Procedures: Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
  • Results or Outcomes: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Application in Antiparasitic Drugs

  • Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been used in the development of antiparasitic drugs . They have shown significant activity against various parasites, making them a focus of research for new antiparasitic drugs .
  • Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups . In this study, a series of 2-(2-amino-5(6)-nitro-1H-benzoimidazol-1-yl)-N-arylacetamide analogues were prepared .
  • Results or Outcomes: The study found that compound 370 was 7-fold more potent than the standard benznidazole against G. intestinalis with an IC50 of 3.95 µM, and compounds 370–371 showed 4-fold more activity .

Application in Organic Synthesis

  • Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, are used as intermediates in the synthesis of a wide range of organic compounds . They are particularly useful in the synthesis of heterocyclic compounds .
  • Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups . In this study, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .
  • Results or Outcomes: The study found that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-ethylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVESLFWSVWNBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363652
Record name 1-Ethyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-benzoimidazol-5-ylamine

CAS RN

62874-34-4
Record name 1-Ethyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with Example 68 (Step 2), 5-nitrobenzoimidazole was used instead of 4-nitro-1H-indole, and iodoethane was used instead of (S)-tetrahydrofuran-3-yl methanesulfonate to obtain 1-ethyl-1H-benzo[d]imidazol-5-amine (317 mg) and 1-ethyl-1H-benzo[d]imidazol-6-amine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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